molecular formula C12H14N2O2S B13447718 tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate

tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate

Cat. No.: B13447718
M. Wt: 250.32 g/mol
InChI Key: AISJKDPIAQPISK-UHFFFAOYSA-N
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Description

tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate: is an organic compound that belongs to the class of carbamates It features a thieno[2,3-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate typically involves the reaction of thieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Thieno[2,3-b]pyridine+tert-Butyl chloroformatetert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate\text{Thieno[2,3-b]pyridine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Thieno[2,3-b]pyridine+tert-Butyl chloroformate→tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction reactions can target the nitrogen atom in the pyridine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: mCPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, alkyl halides

Major Products:

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Alkylated carbamates

Scientific Research Applications

Chemistry: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with various biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thieno[2,3-b]pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

  • tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
  • tert-butyl N-{3-(hydroxymethyl)-2-pyridyl}carbamate
  • tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate

Comparison:

  • tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate : Similar in structure but with a different substitution pattern on the thieno ring, which can lead to different reactivity and biological activity.
  • tert-butyl N-{3-(hydroxymethyl)-2-pyridyl}carbamate : Contains a hydroxymethyl group, which can enhance solubility and reactivity.
  • tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate : Similar to the previous compound but with the hydroxymethyl group at a different position, affecting its chemical properties and potential applications.

Conclusion

tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-9-7-8-5-4-6-13-10(8)17-9/h4-7H,1-3H3,(H,14,15)

InChI Key

AISJKDPIAQPISK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)N=CC=C2

Origin of Product

United States

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